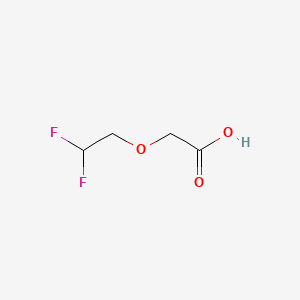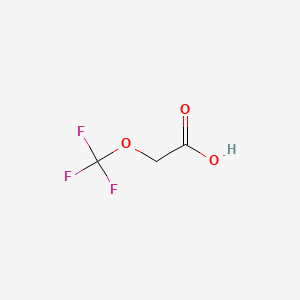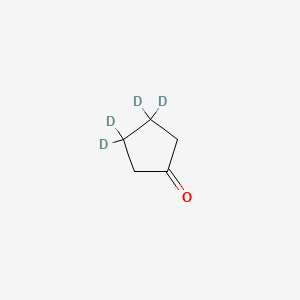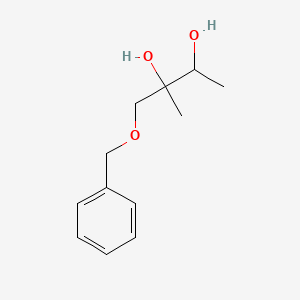![molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9](/img/structure/B570065.png)
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
Übersicht
Beschreibung
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is a chemical compound with the molecular formula C10H9BrFNO2 and a molecular weight of 274.09 g/mol . It is an organic compound that belongs to the class of amides and contains both bromine and fluorine atoms, making it a halogenated derivative of acetamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide typically involves the reaction of 4-amino-3-fluorobenzoyl chloride with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Wissenschaftliche Forschungsanwendungen
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The bromine and fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, resulting in potent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Eigenschaften
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)


![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)

